3-Chloro-4-(2-propoxyethoxy)aniline
Overview
Description
3-Chloro-4-(2-propoxyethoxy)aniline is an organic compound with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of 229.71 g/mol . It is a biochemical used in proteomics research . This compound is characterized by the presence of a chloro group, a propoxyethoxy group, and an aniline moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Chloro-4-(2-propoxyethoxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloroaniline with 2-propoxyethanol under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through standard workup procedures.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields .
Chemical Reactions Analysis
3-Chloro-4-(2-propoxyethoxy)aniline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-4-(2-propoxyethoxy)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-propoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity or function . The molecular targets and pathways involved can vary, but they often include key signaling pathways or metabolic processes .
Comparison with Similar Compounds
3-Chloro-4-(2-propoxyethoxy)aniline can be compared with other similar compounds, such as:
3-Chloro-4-fluoroaniline: This compound has a similar structure but with a fluorine atom instead of the propoxyethoxy group.
4-Chloro-2-(trifluoroacetyl)aniline: This compound contains a trifluoroacetyl group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-4-(2-propoxyethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-2-5-14-6-7-15-11-4-3-9(13)8-10(11)12/h3-4,8H,2,5-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVUPXBWTGIMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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